molecular formula C23H21BrN2O2 B5032373 N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide)

N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide)

Cat. No.: B5032373
M. Wt: 437.3 g/mol
InChI Key: LWOMWSOFFUKQIC-UHFFFAOYSA-N
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Description

N,N'-[(4-Bromophenyl)methylene]bis(2-phenylacetamide) (hereafter referred to as Compound 16) is a bisamide derivative synthesized via condensation of 2-phenylacetamide and 4-bromobenzaldehyde using Method 2, achieving a high yield of 89% . Its structure is confirmed by ¹H NMR (δ 8.82 ppm for aromatic protons, 3.46–3.54 ppm for methylene groups) and LC-MS (m/z 437.0 [M+H]⁺).

Properties

IUPAC Name

N-[(4-bromophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O2/c24-20-13-11-19(12-14-20)23(25-21(27)15-17-7-3-1-4-8-17)26-22(28)16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOMWSOFFUKQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)Br)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and case studies related to this compound.

Chemical Structure and Properties

N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) features a bis(2-phenylacetamide) backbone with a 4-bromobenzylidene moiety. Its structure can be represented as follows:

C21H18BrN2O2\text{C}_{21}\text{H}_{18}\text{Br}\text{N}_2\text{O}_2

Antimicrobial Activity

Research indicates that derivatives of phenylacetamides exhibit significant antimicrobial properties. For instance, related compounds have shown varying degrees of activity against various pathogens, including bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Studies :
In vitro evaluations have demonstrated that N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) and its analogs can possess MIC values comparable to established antibiotics. For example, certain derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) Derivatives

CompoundPathogenMIC (μg/mL)
1Staphylococcus aureus0.22
2Escherichia coli0.25
3Candida albicans0.30

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro assays have revealed that it can inhibit the proliferation of various cancer cell lines without significant cytotoxicity to normal cells.

Case Study : A study reported that N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) exhibited a dose-dependent inhibition of cancer cell growth in MTT assays, suggesting its potential as a lead compound for anticancer drug development .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of bromine on the phenyl ring enhances the biological activity of the compound. Modifications in the substituents on the benzene rings can significantly affect both antimicrobial and antitumor activities.

Table 2: SAR Analysis of Substituted Phenylacetamides

SubstituentActivity Change
BromineIncreased activity
MethylDecreased activity
NitroModerate activity

The precise mechanism through which N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) exerts its biological effects is still under investigation. However, preliminary studies suggest that it may function by inhibiting key enzymes involved in cell proliferation and pathogen survival.

Scientific Research Applications

CB2 Receptor Modulation

One of the prominent applications of N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) is its role as a selective inverse agonist for the cannabinoid receptor type 2 (CB2). Research indicates that this compound was identified through pharmacophore modeling and subsequent biological evaluation, demonstrating significant binding affinity to CB2 receptors, which are implicated in inflammatory and neuropathic pain pathways .

  • Binding Affinity : The compound shows a binding affinity with a KiK_i value of 777 nM and a selectivity index greater than 26-fold compared to other receptors .
  • Therapeutic Potential : The modulation of CB2 receptors suggests its potential use in developing treatments for conditions such as pain management and drug addiction .

Inhibition of α-Glucosidase

Recent studies have explored the design and synthesis of derivatives based on N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) aimed at inhibiting α-glucosidase, an enzyme linked to carbohydrate metabolism and diabetes management.

  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring of the phenylacetamide moiety significantly affect inhibitory activity. For instance, the introduction of bromine or chlorine at specific positions enhances the inhibitory effect compared to unmodified compounds .
  • Comparative Efficacy : The newly synthesized compounds exhibited improved anti-α-glucosidase activity compared to standard inhibitors like acarbose, indicating their potential as novel anti-diabetic agents .

Lead Optimization

The synthesis of N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) involves straightforward chemical reactions between 4-bromobenzaldehyde and 2-phenylacetamide, yielding high purity products suitable for biological testing .

  • Derivative Libraries : A series of derivatives have been synthesized to optimize binding affinity and selectivity towards CB2 receptors and α-glucosidase, showcasing the versatility of this compound in drug development .

In Vitro Studies

In vitro experiments have demonstrated that derivatives of N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) exhibit varying degrees of biological activity. For example, one derivative showed up to 98% inhibition against Mycobacterium tuberculosis, highlighting its potential as an antimycobacterial agent .

Toxicity Assessments

Toxicity studies have been conducted on normal human mononuclear cells to evaluate the safety profile of these compounds. Initial findings suggest that while some derivatives show promising biological activity, they also require thorough toxicity evaluations before clinical application .

Data Table: Summary of Key Findings

ApplicationActivity/FindingsReference
CB2 Receptor ModulationKi=777K_i=777 nM; Selective inverse agonist
α-Glucosidase InhibitionImproved activity over acarbose
Antimycobacterial ActivityUp to 98% inhibition against M. tuberculosis
Toxicity ProfileRequires further evaluation on human cells

Comparison with Similar Compounds

Comparative Analysis with Similar Bisamide Derivatives

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWG): The 4-bromo group in Compound 16 enhances electrophilicity compared to the electron-donating 4-(piperidin-1-yl) group in Compound 31. This may reduce solubility but improve receptor binding via hydrophobic interactions .
  • Synthetic Efficiency : Yields remain high (>85%) across derivatives, indicating robust synthetic methods (e.g., Method 2 for Schiff base formation) .

Physicochemical and Spectral Comparisons

  • Molecular Weight and Polarity :
    • Compound 16 (437.0 g/mol) is heavier than Compound 31 (442.3 g/mol) due to bromine’s atomic mass. This could reduce solubility but improve membrane permeability.
    • Polar Surface Area (PSA): Related bisamide compounds (e.g., ) have PSAs ~47.1 Ų, indicating moderate polarity suitable for blood-brain barrier penetration .
  • Spectral Signatures :
    • The ¹H NMR of Compound 31 shows additional signals at δ 1.61–1.83 ppm (piperidine CH₂ groups), absent in Compound 16, highlighting the impact of substituents on spectral complexity .

Comparison with Non-Bisamide Analogs

  • Urea Derivatives : describes N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea , which shares the 4-bromophenyl motif but replaces acetamide with urea. Urea’s hydrogen-bonding capacity may enhance crystallinity but reduce metabolic stability compared to bisamides .
  • Monomeric Acetamides: discusses 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, a monoamide derivative. The absence of a bisamide scaffold likely diminishes multivalent interactions with targets .

Q & A

Basic: What synthetic methodologies are most effective for preparing N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide), and how can reaction yields be optimized?

The compound is synthesized via a condensation reaction between 2-phenylacetamide and 4-bromobenzaldehyde using a two-step protocol (Method 2). Key steps include:

  • Reagent stoichiometry : Equimolar ratios of aldehyde and acetamide derivatives.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity.
  • Catalysis : Acidic or mild basic conditions facilitate imine bond formation.
    Reported yields reach 89% under optimized conditions . To improve yields, consider:
  • Temperature control (e.g., reflux at 80–100°C).
  • Purity of starting materials (e.g., recrystallized 4-bromobenzaldehyde).

Basic: How is the structural identity of N,N'-[(4-bromophenyl)methylene]bis(2-phenylacetamide) confirmed post-synthesis?

Structural validation employs:

  • 1H NMR : Key signals include δ 8.82 ppm (amide NH), δ 7.21–7.33 ppm (aromatic protons), and δ 3.46–3.54 ppm (methylene bridges) .
  • LC–MS (ESI) : A molecular ion peak at m/z 437.0 ([M+H]+) confirms the molecular weight .
  • Elemental analysis : Cross-checking calculated vs. experimental C, H, N, Br content.

Advanced: What biological activities have been reported for this compound, and what mechanistic insights exist?

The compound acts as a CB2 receptor inverse agonist (Ki = 22–85 nM) and inhibits osteoclastogenesis (72% inhibition at 0.1 μM). Mechanistically:

  • It disrupts receptor-ligand interactions via its bis-amide scaffold.
  • Reduces RANKL-induced osteoclast differentiation without cytotoxicity .
    Methodological note : Use TRAP staining and pit resorption assays to validate osteoclast inhibition.

Advanced: How do substituent modifications on the phenyl rings affect structure-activity relationships (SAR)?

SAR studies reveal:

  • Electron-withdrawing groups (e.g., Br at the 4-position) enhance CB2 affinity and metabolic stability.
  • Ring A modifications (e.g., piperidinyl substitution) improve solubility but reduce potency (e.g., compound 31, Ki = 442 nM vs. 437 nM for the parent compound) .
  • Methylene bridge flexibility : Rigid bridges (e.g., benzene-based) favor receptor binding .

Advanced: How can researchers resolve contradictions in biological activity data across similar bis-amide derivatives?

Contradictions often arise from:

  • Assay variability (e.g., cell lines, receptor isoforms).
  • Solubility differences : Use DMSO stock solutions standardized to <0.1% v/v in assays.
  • Orthogonal validation : Combine in vitro (e.g., CB2 binding assays) and ex vivo (e.g., osteoclast cultures) models .
    Example : Compound 26’s high selectivity (CB1/CB2 = 909-fold) was confirmed via radioligand displacement and functional cAMP assays .

Advanced: What strategies improve the compound’s solubility for in vivo studies?

  • Derivatization : Introduce polar groups (e.g., dimethylamino in compound 51) while retaining core pharmacophores .
  • Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions.
  • Prodrug design : Temporarily mask amide groups with hydrolyzable esters.

Advanced: How can crystallographic data enhance understanding of this compound’s binding modes?

While no crystal structure of this specific compound is reported, analogous studies (e.g., benzylpenicillin-like amides) suggest:

  • XRD analysis : Resolve dihedral angles between aromatic rings and amide planes (e.g., θmax = 26.4° for data collection) .
  • Docking simulations : Use CB2 receptor homology models (e.g., based on PDB 5ZTY) to predict binding pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.